5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a pyrimidine ring, and a nitrophenyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration of a phenyl ring followed by chlorination.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving urea and an appropriate diketone.
Coupling of the furan and pyrimidine rings: This step involves the use of a suitable coupling reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution.
Major Products
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione shares similarities with other furan and pyrimidine derivatives, such as:
- **this compound analogs with different substituents on the phenyl ring.
Pyrimidine derivatives: with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O6/c1-19-15(22)12(16(23)20(2)17(19)24)8-10-4-6-14(27-10)11-7-9(21(25)26)3-5-13(11)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASQMYZMXBNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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